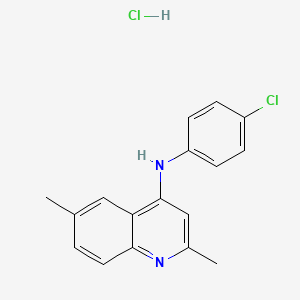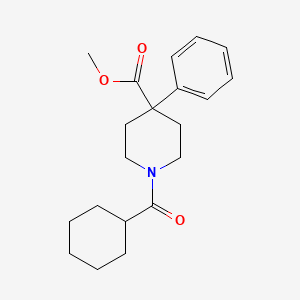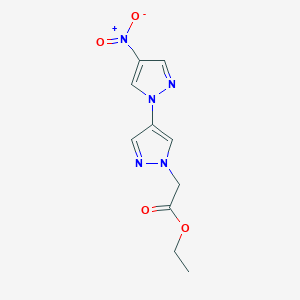
Ethyl (4-nitro-1'H-1,4'-bipyrazol-1'-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate is a chemical compound with the molecular formula C10H11N5O4 and a molecular weight of 265.23 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate involves several steps. One common method includes the nitration of 1,4’-bipyrazole followed by esterification. The reaction conditions typically involve the use of strong acids like nitric acid for nitration and alcohols like ethanol for esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Aplicaciones Científicas De Investigación
Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or disrupt cellular processes .
Comparación Con Compuestos Similares
Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate can be compared with other nitropyrazole derivatives, such as:
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound has similar nitration patterns but different functional groups, leading to distinct properties and applications.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another nitrogen-rich energetic material with unique thermal stability and energetic properties.
Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate stands out due to its specific ester functional group, which can be easily modified for various applications.
Propiedades
Fórmula molecular |
C10H11N5O4 |
|---|---|
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
ethyl 2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C10H11N5O4/c1-2-19-10(16)7-13-5-8(3-11-13)14-6-9(4-12-14)15(17)18/h3-6H,2,7H2,1H3 |
Clave InChI |
OADMRQLPFKOFTR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15111607.png)
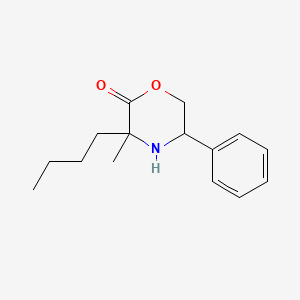
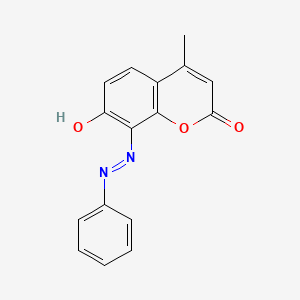
![(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B15111620.png)
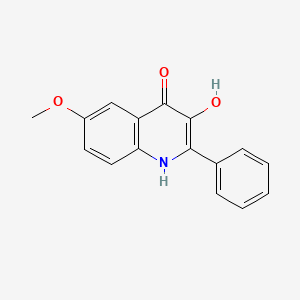
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine](/img/structure/B15111650.png)
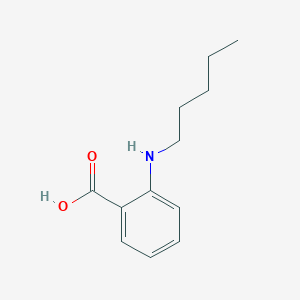
![(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B15111662.png)

![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B15111674.png)
![methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15111682.png)
![(2Z)-6-(benzyloxy)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B15111687.png)
